CC(=O)C1=C(C=CC(=C1)N2CCOCC2)N
. The molecular structure of 1-(2-Amino-5-morpholinophenyl)-1-ethanone is expected to be similar to other substituted phenylethanones, with the morpholine ring adopting a chair conformation to minimize steric hindrance. The presence of the amino and ketone groups suggests potential hydrogen bonding interactions, which could influence its physical properties and biological activity. Computational methods like density functional theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and potential interactions with biological targets [, ].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: